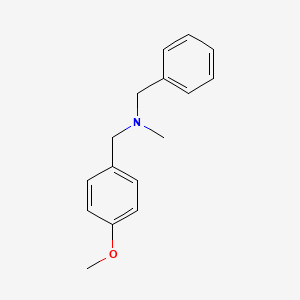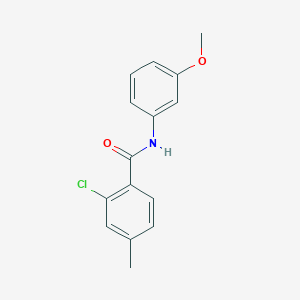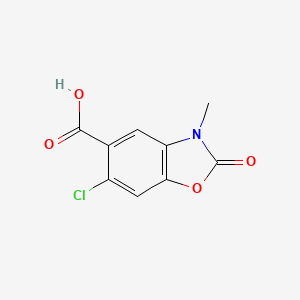![molecular formula C22H24N2O2 B5885343 2-[3-methyl-5-(4-methyl-1-piperidinyl)benzyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5885343.png)
2-[3-methyl-5-(4-methyl-1-piperidinyl)benzyl]-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-methyl-5-(4-methyl-1-piperidinyl)benzyl]-1H-isoindole-1,3(2H)-dione, also known as MI-1, is a small molecule inhibitor of the MDM2-p53 protein-protein interaction. MI-1 has been shown to be effective in inhibiting the growth of various cancer cells in vitro and in vivo.
Mécanisme D'action
2-[3-methyl-5-(4-methyl-1-piperidinyl)benzyl]-1H-isoindole-1,3(2H)-dione inhibits the MDM2-p53 protein-protein interaction, which is a critical pathway for the regulation of the p53 tumor suppressor protein. MDM2 is an E3 ubiquitin ligase that targets p53 for degradation, while p53 is a transcription factor that regulates the expression of genes involved in cell cycle arrest, DNA repair, and apoptosis. By inhibiting the MDM2-p53 interaction, 2-[3-methyl-5-(4-methyl-1-piperidinyl)benzyl]-1H-isoindole-1,3(2H)-dione stabilizes p53 and promotes its transcriptional activity, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-[3-methyl-5-(4-methyl-1-piperidinyl)benzyl]-1H-isoindole-1,3(2H)-dione has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer activity, 2-[3-methyl-5-(4-methyl-1-piperidinyl)benzyl]-1H-isoindole-1,3(2H)-dione has been shown to inhibit angiogenesis, which is the formation of new blood vessels that is necessary for tumor growth and metastasis. 2-[3-methyl-5-(4-methyl-1-piperidinyl)benzyl]-1H-isoindole-1,3(2H)-dione has also been shown to inhibit the activity of the HIF-1α transcription factor, which is involved in the regulation of cellular responses to hypoxia. Finally, 2-[3-methyl-5-(4-methyl-1-piperidinyl)benzyl]-1H-isoindole-1,3(2H)-dione has been shown to have anti-inflammatory activity, which may be useful in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[3-methyl-5-(4-methyl-1-piperidinyl)benzyl]-1H-isoindole-1,3(2H)-dione is its specificity for the MDM2-p53 interaction. This specificity allows for the selective targeting of cancer cells while sparing normal cells. However, 2-[3-methyl-5-(4-methyl-1-piperidinyl)benzyl]-1H-isoindole-1,3(2H)-dione has some limitations for lab experiments. 2-[3-methyl-5-(4-methyl-1-piperidinyl)benzyl]-1H-isoindole-1,3(2H)-dione is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, 2-[3-methyl-5-(4-methyl-1-piperidinyl)benzyl]-1H-isoindole-1,3(2H)-dione has a relatively short half-life, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the study of 2-[3-methyl-5-(4-methyl-1-piperidinyl)benzyl]-1H-isoindole-1,3(2H)-dione. One direction is the development of more potent and selective 2-[3-methyl-5-(4-methyl-1-piperidinyl)benzyl]-1H-isoindole-1,3(2H)-dione analogs. Another direction is the investigation of the potential of 2-[3-methyl-5-(4-methyl-1-piperidinyl)benzyl]-1H-isoindole-1,3(2H)-dione as a combination therapy with other anti-cancer agents. Finally, the study of the anti-inflammatory activity of 2-[3-methyl-5-(4-methyl-1-piperidinyl)benzyl]-1H-isoindole-1,3(2H)-dione may lead to its potential use in the treatment of various inflammatory diseases.
Méthodes De Synthèse
2-[3-methyl-5-(4-methyl-1-piperidinyl)benzyl]-1H-isoindole-1,3(2H)-dione can be synthesized using a multi-step process. The first step involves the preparation of 3-methyl-5-(4-methyl-1-piperidinyl)benzaldehyde from 3-methylbenzaldehyde and 4-methylpiperidine. The second step involves the reaction of 3-methyl-5-(4-methyl-1-piperidinyl)benzaldehyde with isatin to form the 2-[3-methyl-5-(4-methyl-1-piperidinyl)benzyl]-1H-isoindole-1,3(2H)-dione precursor. The final step involves the reduction of the precursor to 2-[3-methyl-5-(4-methyl-1-piperidinyl)benzyl]-1H-isoindole-1,3(2H)-dione using sodium borohydride.
Applications De Recherche Scientifique
2-[3-methyl-5-(4-methyl-1-piperidinyl)benzyl]-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and leukemia cells. 2-[3-methyl-5-(4-methyl-1-piperidinyl)benzyl]-1H-isoindole-1,3(2H)-dione has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.
Propriétés
IUPAC Name |
2-[[3-methyl-5-(4-methylpiperidin-1-yl)phenyl]methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-15-7-9-23(10-8-15)18-12-16(2)11-17(13-18)14-24-21(25)19-5-3-4-6-20(19)22(24)26/h3-6,11-13,15H,7-10,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXCYCKRNCSQSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC(=CC(=C2)CN3C(=O)C4=CC=CC=C4C3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[3-Methyl-5-(4-methylpiperidin-1-yl)phenyl]methyl]isoindole-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5885275.png)
![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-chloro-3-pyridinyl)acetamide](/img/structure/B5885280.png)

![2-ethoxy-4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5885321.png)


![2-[(2-bromo-4-chlorophenyl)amino]acetohydrazide](/img/structure/B5885339.png)
![2-[(cyclohexylcarbonyl)amino]-5-hydroxybenzoic acid](/img/structure/B5885344.png)

![1-[3-(1H-imidazol-1-yl)propyl]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone](/img/structure/B5885361.png)
![N-cyclopentyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide](/img/structure/B5885376.png)
